molecular formula C7H5F2NO2 B1467705 1,5-Difluoro-3-methyl-2-nitrobenzene CAS No. 1616526-80-7

1,5-Difluoro-3-methyl-2-nitrobenzene

Cat. No.: B1467705
CAS No.: 1616526-80-7
M. Wt: 173.12 g/mol
InChI Key: YEYOQSYKJFWRNK-UHFFFAOYSA-N
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Description

Structural Characteristics and Nomenclature

The molecular structure of this compound exhibits a substituted benzene ring with four distinct functional groups positioned at specific locations that significantly influence the compound's chemical behavior. The two fluorine atoms occupy the 1 and 5 positions, creating a symmetrical arrangement that maximizes their electron-withdrawing effects while minimizing steric interactions. This positioning allows for optimal electronic communication between the fluorine substituents and the aromatic system, enhancing the compound's reactivity toward nucleophilic aromatic substitution reactions.

The methyl group at position 3 provides an electron-donating alkyl substituent that creates an interesting electronic balance within the aromatic system. This methyl group serves as a directing group for subsequent chemical transformations and can undergo oxidation reactions to form carboxylic acid derivatives under appropriate conditions. The positioning of the methyl group between the two fluorine atoms creates a unique steric environment that influences the compound's three-dimensional structure and its interactions with other molecules.

The nitro group at position 2 represents the most electron-withdrawing substituent in the molecule, significantly activating the aromatic ring toward nucleophilic attack. The nitro group's ability to undergo reduction to form amino derivatives provides a crucial synthetic transformation that expands the compound's utility in organic synthesis. The positioning of the nitro group adjacent to one fluorine atom and the methyl group creates specific electronic effects that influence the regioselectivity of chemical reactions involving this compound.

Structural Parameter Value Source
Molecular Formula C₇H₅F₂NO₂
Molecular Weight 173.12 g/mol
International Chemical Identifier InChI=1S/C7H5F2NO2/c1-4-2-5(8)3-6(9)7(4)10(11)12/h2-3H,1H3
International Chemical Identifier Key YEYOQSYKJFWRNK-UHFFFAOYSA-N
Simplified Molecular Input Line Entry System Cc1cc(F)cc(F)c1N+[O-]
MDL Number MFCD21603715

The canonical Simplified Molecular Input Line Entry System representation Cc1cc(F)cc(F)c1N+[O-] provides a linear notation that captures the essential connectivity and electronic features of the molecule. This notation system enables efficient computer processing and database searching while maintaining the critical structural information necessary for chemical identification and property prediction.

Comparative analysis with structural analogs reveals important relationships between substitution patterns and chemical properties. The compound 1,5-difluoro-3-methoxy-2-nitrobenzene, which differs only in having a methoxy group instead of a methyl group at position 3, exhibits a similarity score of 0.92 when compared to the target compound. This high similarity score indicates substantial overlap in chemical properties while highlighting the subtle but important differences introduced by the oxygen atom in the methoxy substituent.

Historical Context and Discovery

The development of fluorinated nitrobenzene derivatives represents a significant advancement in organic chemistry that emerged from the broader exploration of fluorine-containing organic compounds during the mid-20th century. The systematic study of nitration reactions involving fluorinated aromatic compounds has its roots in the fundamental research on electrophilic aromatic substitution mechanisms and the unique properties imparted by fluorine substituents. Early investigations into fluorotoluene nitration using nitric acid under various conditions provided the foundational knowledge necessary for synthesizing complex polysubstituted derivatives like this compound.

The specific synthetic methodology for producing this compound involves the nitration of 1,5-difluoro-3-methylbenzene using concentrated nitric acid and sulfuric acid mixtures under carefully controlled temperature conditions. This approach builds upon decades of research into nitration chemistry, where the formation of the nitronium ion through the interaction of nitric acid with sulfuric acid serves as the key electrophilic species for aromatic substitution reactions. The development of this synthetic route required extensive optimization to achieve selective nitration while minimizing unwanted side reactions and maximizing product yield.

Research into solid acid catalysts for fluorotoluene nitration has contributed significantly to the understanding of how fluorinated aromatic compounds can be efficiently nitrated under mild conditions. Studies have demonstrated that fluorotoluenes can be nitrated regioselectively using solid acid catalysts with excellent yields obtained using 70% nitric acid as the nitrating agent. These investigations showed that 2-fluorotoluene at 90 degrees Celsius achieved 55% conversion with 90% selectivity for 2-fluoro-5-nitrotoluene, while 3-fluorotoluene demonstrated more than 79% conversion even at 60 degrees Celsius.

The advancement of continuous flow nitration processes has revolutionized the synthesis of nitrated aromatic compounds, including fluorinated derivatives. Research has shown that continuous flow systems can achieve high yields and improved safety profiles compared to traditional batch processes. The development of miniaturized devices for continuous flow nitration has enabled precise control over reaction conditions, leading to improved selectivity and reduced formation of unwanted byproducts in the synthesis of complex fluorinated nitrobenzene derivatives.

Significance in Organic Chemistry and Materials Science

This compound occupies a crucial position in contemporary organic chemistry as a versatile synthetic intermediate that enables the construction of more complex molecular architectures. The compound's significance stems from its ability to participate in multiple types of chemical transformations, including nucleophilic aromatic substitution reactions, reduction processes, and oxidation reactions. The presence of multiple functional groups with distinct electronic properties allows synthetic chemists to selectively modify different portions of the molecule, creating opportunities for divergent synthetic strategies.

The compound's role in nucleophilic aromatic substitution reactions represents one of its most important synthetic applications. The combined electron-withdrawing effects of the fluorine atoms and nitro group activate the aromatic ring toward nucleophilic attack, enabling substitution reactions with various nucleophiles under relatively mild conditions. This reactivity pattern makes the compound valuable for introducing diverse functional groups into fluorinated aromatic systems, facilitating the synthesis of libraries of related compounds for pharmaceutical and agrochemical screening programs.

Reduction chemistry involving this compound provides access to the corresponding amino derivative, 1,5-difluoro-3-methyl-2-aminobenzene, through various reduction methodologies. Common reducing agents include hydrogen gas with palladium on carbon catalysts, which provide clean and efficient conversion of the nitro group to an amino group while preserving the fluorine substituents and methyl group. This transformation is particularly valuable because amino-substituted fluorinated aromatics serve as important building blocks for pharmaceutical compounds and advanced materials.

Reaction Type Reagents Products Applications
Reduction Hydrogen gas, Palladium on carbon 1,5-Difluoro-3-methyl-2-aminobenzene Pharmaceutical synthesis
Nucleophilic Substitution Hydroxide ions, Amines Various substituted derivatives Drug discovery
Oxidation Potassium permanganate, Chromium trioxide 1,5-Difluoro-3-carboxy-2-nitrobenzene Materials science
Aromatic Substitution Various nucleophiles Multiple functional derivatives Agrochemical development

The compound's importance in materials science applications relates to its potential for creating specialized polymers and advanced materials with unique electronic properties. Fluorinated aromatic compounds often exhibit enhanced thermal stability, chemical resistance, and unique electronic characteristics that make them valuable for high-performance applications. The specific substitution pattern in this compound provides opportunities for incorporating this unit into polymer backbones or as pendant groups in functional materials.

Research into the biological activity of this compound has revealed its interactions with cytochrome P450 enzymes, which play crucial roles in drug metabolism and detoxification processes. These enzyme interactions suggest potential implications for pharmaceutical development, where understanding metabolic pathways is essential for drug design and development. The compound's ability to modulate cellular signaling pathways, particularly the mitogen-activated protein kinase pathway, indicates its potential relevance in biochemical research and drug discovery programs.

The compound's significance extends to its role as a model system for understanding the electronic effects of multiple substituents on aromatic rings. The combination of electron-withdrawing fluorine atoms and nitro groups with an electron-donating methyl group creates a complex electronic environment that serves as an excellent platform for investigating structure-activity relationships in fluorinated aromatic systems. This fundamental knowledge contributes to the rational design of new compounds with desired properties for specific applications in chemistry, biology, and materials science.

Properties

IUPAC Name

1,5-difluoro-3-methyl-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO2/c1-4-2-5(8)3-6(9)7(4)10(11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEYOQSYKJFWRNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1[N+](=O)[O-])F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401290482
Record name 1,5-Difluoro-3-methyl-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401290482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1616526-80-7
Record name 1,5-Difluoro-3-methyl-2-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1616526-80-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5-Difluoro-3-methyl-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401290482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nitration of 1,5-Difluoro-3-methylbenzene

The primary method to prepare 1,5-difluoro-3-methyl-2-nitrobenzene is through the electrophilic aromatic substitution nitration of 1,5-difluoro-3-methylbenzene. This involves the controlled reaction of the starting aromatic compound with a nitrating mixture typically composed of concentrated nitric acid and sulfuric acid.

  • Reaction conditions : The nitration is carried out at carefully controlled temperatures to achieve regioselective introduction of the nitro group at the 2-position, adjacent to the methyl substituent but avoiding over-nitration or side reactions.
  • Temperature control : Maintaining moderate temperatures (often below 50 °C) is crucial to prevent formation of undesired isomers or polynitrated products.
  • Acid mixture composition : The ratio and concentration of sulfuric acid and nitric acid are optimized to maximize yield and selectivity.

This nitration step is the key synthetic transformation, leveraging the directing effects of the methyl and fluorine substituents to achieve the desired substitution pattern.

Purification

After nitration, the crude reaction mixture is subjected to purification processes such as:

  • Distillation : Fractional distillation can be employed to separate the desired nitro compound from unreacted starting materials and side products.
  • Recrystallization : For higher purity, recrystallization from suitable solvents is used.

Industrial Production Methods

Industrial-scale synthesis of this compound follows the same fundamental nitration route but incorporates process intensification and control technologies:

  • Large reactors : Use of large-capacity reactors with efficient mixing and temperature control.
  • Automated monitoring : Continuous monitoring of reaction temperature, acid concentrations, and reaction time to ensure reproducibility.
  • Continuous flow nitration : Some facilities may use continuous flow reactors to improve safety and yield by better controlling exothermic nitration reactions.
  • Purification : Industrial purification involves large-scale distillation and crystallization units, ensuring high purity and yield.

The industrial process emphasizes safety, scalability, and environmental compliance, with waste acid recycling and neutralization steps integrated.

Reaction Data and Analysis

Parameter Typical Conditions/Values Notes
Starting material 1,5-Difluoro-3-methylbenzene Commercially available or synthesized
Nitrating agents Concentrated HNO3 and H2SO4 mixture Ratio optimized for selective nitration
Reaction temperature 0–50 °C Controlled to avoid over-nitration
Reaction time 1–4 hours Dependent on scale and temperature
Yield Typically 70–85% Varies with reaction control and purification
Purification method Fractional distillation, recrystallization Ensures removal of isomers and impurities

Research Findings and Mechanistic Insights

  • Selectivity : The methyl group at position 3 is an ortho/para-directing substituent, while fluorine atoms are ortho/para-directing but also exert strong electron-withdrawing inductive effects, influencing regioselectivity.
  • Nucleophilic aromatic substitution potential : The fluorine atoms at positions 1 and 5 activate the ring toward nucleophilic aromatic substitution, enabling further functionalization post-nitration.
  • Reduction and substitution : The nitro group can be selectively reduced to an amino group using catalytic hydrogenation (e.g., hydrogen gas with palladium on carbon), and fluorine atoms can be substituted by nucleophiles under appropriate conditions.
  • Oxidation : The methyl group can be oxidized to carboxylic acid derivatives, expanding the compound's utility in synthesis.

Summary Table of Preparation Methods

Step Description Reagents/Conditions Outcome
1. Starting Material 1,5-Difluoro-3-methylbenzene Commercial source or synthesized Substrate for nitration
2. Nitration Electrophilic aromatic substitution Conc. HNO3 / H2SO4, 0–50 °C, 1–4 h This compound (crude)
3. Purification Fractional distillation or recrystallization Solvents such as toluene or xylene Pure target compound
4. Optional Functionalization Reduction or substitution reactions Pd/C + H2 for reduction; nucleophiles for substitution Amino derivatives or substituted analogs

Comparison with Related Compounds

This compound differs from closely related compounds by the position of fluorine and nitro substituents, which affects its reactivity and preparation. For example:

Compound Substituent Positions Key Differences
This compound 1-F, 5-F, 3-CH3, 2-NO2 Target compound
1,3-Difluoro-2-methyl-4-nitrobenzene 1-F, 3-F, 2-CH3, 4-NO2 Different fluorine and nitro positions
1,5-Difluoro-3-methyl-2,4-dinitrobenzene Additional nitro at position 4 More nitrated, different reactivity

Chemical Reactions Analysis

Types of Reactions

1,5-Difluoro-3-methyl-2-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,5-Difluoro-3-methyl-2-nitrobenzene is used in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: As a building block in the development of new drugs.

    Agrochemicals: In the production of pesticides and herbicides.

    Materials Science: In the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1,5-difluoro-3-methyl-2-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The fluorine atoms can also influence the compound’s reactivity and interactions with enzymes and receptors .

Comparison with Similar Compounds

Structural Isomerism and Similarity Scores

The positional arrangement of substituents on the benzene ring critically influences physicochemical properties. Key analogs and their similarity scores (0.88–1.00) include:

Compound Name CAS No. Substituent Positions Similarity Score
1,5-Difluoro-3-methyl-2-nitrobenzene 3013-27-2 1-F, 5-F, 3-CH3, 2-NO2 0.93
1,3-Difluoro-2-methyl-4-nitrobenzene 932373-92-7 1-F, 3-F, 2-CH3, 4-NO2 0.90
1,3-Difluoro-5-methyl-2-nitrobenzene 1616526-80-7 1-F, 3-F, 5-CH3, 2-NO2 0.88
1,5-Difluoro-3-methoxy-2-nitrobenzene 66684-61-5 1-F, 5-F, 3-OCH3, 2-NO2 0.92
1,5-Difluoro-2-iodo-4-nitrobenzene 148388-74-3 1-F, 5-F, 2-I, 4-NO2 1.00

Key Observations :

  • Fluorine Position : Moving fluorine atoms from positions 1 and 5 (main compound) to 1 and 3 (CAS 932373-92-7) reduces similarity to 0.90 due to altered electronic effects and steric profiles .
  • Methyl vs. Methoxy : Replacing the methyl group (CAS 3013-27-2) with methoxy (CAS 66684-61-5) lowers similarity (0.92) due to increased electron-donating capacity and steric bulk .
  • Halogen Substitution : Iodo-substituted analogs (e.g., CAS 148388-74-3) exhibit full structural similarity (1.00) but differ in reactivity due to iodine’s polarizability and leaving-group ability in SNAr reactions .

Reactivity in Reduction Reactions

Reduction of nitro groups to diamines is a critical transformation. The main compound and its analogs follow similar pathways using SnCl2·2H2O, but reaction rates and yields vary:

  • This compound : Requires 5–7 hours at 75°C for complete reduction, yielding unstable diamines that necessitate immediate use in subsequent steps .
  • 1,3-Difluoro-4-methyl-2-nitrobenzene (CAS 1428539-73-4) : Faster reduction (4–6 hours) due to reduced steric hindrance at the nitro group’s ortho position .
  • Methoxy Derivatives (CAS 66684-61-5) : Slower reduction kinetics (8–10 hours) due to electron-donating methoxy groups stabilizing the nitro group .

Biological Activity

1,5-Difluoro-3-methyl-2-nitrobenzene is a compound of significant interest in the field of medicinal chemistry and biochemistry due to its unique structural properties and biological activities. This article aims to provide a comprehensive overview of its biological activity, including its interactions with various biological systems, potential therapeutic applications, and relevant research findings.

This compound is characterized by the presence of two fluorine atoms and a nitro group on the benzene ring. These substitutions influence its reactivity and biological interactions. The compound can participate in electrophilic aromatic substitution reactions and is a substrate for cytochrome P450 enzymes, which are crucial for drug metabolism.

Biological Activity Overview

The biological activity of this compound can be summarized in the following key areas:

  • Enzyme Interactions : The compound interacts with various enzymes, particularly cytochrome P450s, which play a vital role in the oxidative metabolism of xenobiotics. This interaction suggests potential implications in drug metabolism and detoxification processes.
  • Cellular Signaling : Research indicates that this compound can modulate cellular signaling pathways, particularly the mitogen-activated protein kinase (MAPK) pathway. This pathway is critical for regulating cell proliferation, differentiation, and response to stress.
  • Toxicological Implications : Nitrobenzene derivatives are often associated with toxicological effects. The activation of stress response pathways may indicate that this compound could influence cellular responses to environmental stressors.

Enzyme Activity

  • Cytochrome P450 Interaction : Studies have shown that this compound acts as a substrate for cytochrome P450 enzymes. This interaction can lead to the formation of reactive metabolites that may have both therapeutic and toxic effects.
  • Inhibition Studies : Inhibition assays demonstrate that this compound can affect the activity of various enzymes involved in metabolic processes. For instance, it has been shown to inhibit certain cytochrome P450 isoforms selectively.

Cellular Effects

  • Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation : The compound has been reported to significantly modulate the MAPK signaling pathway. This modulation can influence gene expression related to cell survival and apoptosis.
  • Gene Expression Changes : Exposure to this compound has been linked to alterations in gene expression profiles associated with stress responses and metabolic pathways.

Case Study 1: Drug Metabolism

A study investigating the metabolic pathways of this compound revealed that it undergoes extensive metabolism via cytochrome P450 enzymes. The resulting metabolites exhibited varying degrees of biological activity, suggesting potential therapeutic applications as well as risks associated with toxicity.

Case Study 2: Anticancer Potential

Research has explored the anticancer potential of nitrobenzene derivatives, including this compound. Preliminary findings indicate that this compound may inhibit cancer cell proliferation through its effects on signaling pathways and enzyme activity.

Summary Table of Biological Activities

ActivityTargetIC50/Effectiveness
Cytochrome P450 SubstrateVarious CYP isoformsVaries by isoform
MAPK Pathway ModulationCellular signalingSignificant modulation
Anticancer ActivityCancer cell linesIC50: Varies by context
Toxicity AssessmentHepatocytesDose-dependent effects

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹⁹F NMR (δ −110 to −115 ppm for meta-F) and ¹H NMR (δ 2.3 ppm for methyl group) confirm substitution patterns .
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) verifies molecular ion [M+H]⁺ at m/z 190.03 .
  • XRD : Single-crystal X-ray diffraction resolves steric effects from the methyl and nitro groups .

How does the reactivity of this compound differ in nucleophilic aromatic substitution (SNAr)?

Advanced Research Question
The electron-withdrawing nitro group activates the aromatic ring for SNAr at positions ortho/para to itself. However, steric hindrance from the methyl group at position 3 limits substitution at position 4. Computational studies (DFT) predict higher activation barriers for reactions at position 6 due to fluorine’s inductive effects . Experimental validation using amines (e.g., morpholine) shows >70% substitution at position 4 under mild conditions (50°C, DMF) .

What computational tools are recommended to model the electronic effects of substituents?

Advanced Research Question

  • DFT Calculations : Use Gaussian or ORCA to map electrostatic potentials, identifying electron-deficient regions for targeted substitution .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO) to predict solubility and aggregation behavior .
  • SAR Studies : Correlate Hammett constants (σ) of substituents with reaction rates to design derivatives with tailored reactivity .

How can instability issues during storage or reactions be mitigated?

Advanced Research Question
The compound is prone to photodegradation due to the nitro group. Mitigation strategies include:

  • Dark Storage : Store at −20°C in amber vials under nitrogen .
  • Stabilizers : Add 1% BHT (butylated hydroxytoluene) to inhibit radical formation .
  • In Situ Monitoring : Use inline IR spectroscopy to detect decomposition intermediates (e.g., nitrophenols) during reactions .

What strategies resolve contradictions in regioselectivity data across literature sources?

Advanced Research Question
Discrepancies often arise from solvent polarity or catalyst choice. For example:

  • Polar Solvents (DMF) : Favor SNAr at position 4 .
  • Nonpolar Solvents (Toluene) : Promote Friedel-Crafts alkylation at position 6 .
    Validate competing pathways using kinetic isotope effects (KIE) and isotopic labeling .

What role does this compound play in synthesizing bioactive intermediates?

Advanced Research Question
It serves as a precursor for:

  • Antimicrobial Agents : React with thiols to form sulfonamide derivatives (e.g., via Buchwald-Hartwig amination) .
  • Anticancer Scaffolds : Couple with pyridine moieties to enhance DNA intercalation properties .
    Biological assays (e.g., MIC testing) require intermediates purified to >99% via preparative HPLC .

How should researchers address conflicting melting point or spectral data in published studies?

Q. Methodological Approach

  • Reproduce Conditions : Replicate synthesis and purification steps from disputed studies .
  • Cross-Validate : Compare NMR and HRMS data with computational predictions (e.g., ChemDraw simulations) .
  • Controlled Crystallization : Isolate polymorphs via solvent screening (e.g., acetonitrile vs. ethyl acetate) to explain mp variations .

What methodologies enable the design of novel derivatives with enhanced properties?

Advanced Research Question

  • Combinatorial Chemistry : Use parallel synthesis to generate a library of analogs (e.g., substituting methyl with trifluoromethyl) .
  • Click Chemistry : Introduce triazole rings via Huisgen cycloaddition to improve aqueous solubility .
  • QSAR Modeling : Train models on datasets of fluorinated nitrobenzenes to predict logP and toxicity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1,5-Difluoro-3-methyl-2-nitrobenzene
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.